4H-1-Benzopyran-4-one, 3-hydroxy-2-phenyl-, monohydrate
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Overview
Description
3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate, also known as 3-hydroxyflavone hydrate, is a flavonoid derivative. Flavonoids are a class of plant secondary metabolites with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate typically involves the condensation of appropriate chalcones with salicylaldehyde, followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of chalcones using hydrogen peroxide in the presence of a base . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for substitution reactions
Major products formed from these reactions include substituted flavones, dihydroflavones, and quinones .
Scientific Research Applications
3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate involves its ability to undergo ESIPT, leading to dual fluorescence. This property makes it an excellent fluorescent probe. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s biological effects are mediated through various molecular targets and pathways, including inhibition of oxidative stress and modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3-Hydroxy-2-phenyl-4H-chromen-4-one hydrate can be compared with other flavonoid derivatives such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
The uniqueness of 3-hydroxy-2-phenyl-4H-chromen-4-one hydrate lies in its dual fluorescence and ESIPT properties, which are not commonly observed in other flavonoids .
Properties
CAS No. |
142416-04-4 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-hydroxy-2-phenylchromen-4-one;hydrate |
InChI |
InChI=1S/C15H10O3.H2O/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10;/h1-9,17H;1H2 |
InChI Key |
WFMUEOUXYCLYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O.O |
Origin of Product |
United States |
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